Ambroxol Cyclic Impurity-d5 Dihydrochloride

Catalog No.
S994999
CAS No.
1794752-24-1
M.F
C14H18Br2N2O
M. Wt
395.15
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ambroxol Cyclic Impurity-d5 Dihydrochloride

CAS Number

1794752-24-1

Product Name

Ambroxol Cyclic Impurity-d5 Dihydrochloride

IUPAC Name

1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol

Molecular Formula

C14H18Br2N2O

Molecular Weight

395.15

InChI

InChI=1S/C14H18Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,11-12,17,19H,1-4,7-8H2/i3D2,4D2,12D

InChI Key

AJOQVCHLLULVGK-KKMRROIFSA-N

SMILES

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O

Synonyms

trans-4-(6,8-Dibromo-1,4-dihydro-3(2H)-quinazolinyl)cyclohexanol-d5 Dihydrochloride; NA 873-d5 Dihydrochloride; Ambroxol EP Impurity B-d5 Dihydrochloride;

Ambroxol Cyclic Impurity-d5 Dihydrochloride is a deuterated derivative of Ambroxol Cyclic Impurity Dihydrochloride, characterized by the substitution of hydrogen atoms with deuterium. Its molecular formula is C14H15D5Br2Cl2N2OC_{14}H_{15}D_{5}Br_{2}Cl_{2}N_{2}O and it has a molecular weight of 468.07 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its unique isotopic labeling which aids in tracking and analyzing biological processes involving Ambroxol and its metabolites .

  • As a research compound, ACID-d5 likely doesn't have a well-defined mechanism of action.
  • Its mechanism might be related to the intended research purpose, such as tracing the metabolism of deuterated Ambroxol.
  • Information on the safety profile of ACID-d5 is not available.
  • It's advisable to handle it with care following general laboratory safety practices for unknown compounds.
Typical of amine and alcohol functionalities. The presence of deuterium allows for specific studies in reaction kinetics and mechanisms, particularly in isotope effect studies. While detailed reaction pathways specific to this compound may not be extensively documented, it can be inferred that it behaves similarly to its non-deuterated counterparts in standard organic reactions, such as nucleophilic substitutions and electrophilic additions .

The synthesis of Ambroxol Cyclic Impurity-d5 Dihydrochloride typically involves the incorporation of deuterium during the formation of the cyclic structure. This can be achieved through various methods such as:

  • Deuteration of Ambroxol Precursors: Utilizing deuterated solvents or reagents during the synthesis of Ambroxol to incorporate deuterium into specific positions.
  • Chemical Modification: Starting from established synthetic routes for Ambroxol, modifications can be made to introduce deuterium at key sites.

These methods ensure that the resulting compound maintains structural integrity while allowing for isotopic labeling necessary for research applications .

Ambroxol Cyclic Impurity-d5 Dihydrochloride finds applications primarily in:

  • Proteomics Research: As a labeled compound, it aids in mass spectrometry and other analytical techniques to study protein interactions and metabolic pathways.
  • Pharmaceutical Development: It serves as a reference standard in the development of drugs involving Ambroxol or related compounds.
  • Isotope Labeling Studies: Useful in tracing metabolic pathways and understanding drug metabolism due to its unique isotopic signature .

Interaction studies involving Ambroxol Cyclic Impurity-d5 Dihydrochloride focus on its behavior within biological systems. Research indicates that compounds related to Ambroxol can interact with various receptors and enzymes, influencing their activity. The isotopic labeling allows researchers to track these interactions more precisely, providing insights into pharmacodynamics and pharmacokinetics. Specific studies may include interactions with ion channels or enzymes involved in respiratory function .

Several compounds share structural or functional similarities with Ambroxol Cyclic Impurity-d5 Dihydrochloride. A comparison highlights its unique properties:

Compound NameStructure TypeKey Features
AmbroxolMucolytic agentNon-deuterated form; widely used clinically
BromhexineMucolytic agentPrecursor to Ambroxol; similar mechanism
N-acetylcysteineAntioxidantDifferent mechanism; used as a mucolytic
CarbocisteineMucoregulatorSimilar therapeutic effects; different structure

Ambroxol Cyclic Impurity-d5 Dihydrochloride stands out due to its isotopic labeling which provides unique advantages in research settings, particularly in tracking metabolic processes compared to its non-deuterated counterparts .

Molecular Structure and Chemical Formula

Ambroxol Cyclic Impurity-d5 Dihydrochloride is a deuterium-labeled pharmaceutical reference standard with the molecular formula C14H15D5Br2Cl2N2O and a molecular weight of 468.07 grams per mole [1] [4] [11]. The compound is alternatively known by several synonymous names including trans-4-(6,8-Dibromo-1,4-dihydro-3(2H)-quinazolinyl)cyclohexanol-d5 Dihydrochloride, NA 873-d5 Dihydrochloride, and 1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol [1] [12]. The Chemical Abstracts Service registry number for this compound is 1794752-24-1 [1] [4].

The structural framework consists of a quinazoline ring system substituted with two bromine atoms at positions 6 and 8, connected to a cyclohexanol moiety through a nitrogen bridge [1] [14]. The deuterium isotopic labeling occurs specifically at five positions within the cyclohexanol ring, as indicated by the pentadeuterio nomenclature [1]. The dihydrochloride salt form indicates the presence of two hydrochloride groups in the molecular structure [1] [11].

Table 1: Basic Molecular Information

PropertyValue
Molecular FormulaC14H15D5Br2Cl2N2O [1]
Molecular Weight468.07 g/mol [1] [11]
Chemical Abstracts Service Number1794752-24-1 [1] [4]
International Union of Pure and Applied Chemistry Name1,2,2,6,6-pentadeuterio-4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol [1]

Structural Elucidation Methods

The structural characterization of Ambroxol Cyclic Impurity-d5 Dihydrochloride employs multiple analytical techniques commonly used for quinazoline derivatives and deuterated compounds [14] [27]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, particularly for determining the deuterium incorporation pattern and quinazoline ring structure [14]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for verifying the deuterated nature of the compound [14].

Advanced two-dimensional nuclear magnetic resonance techniques, including gradient double quantum correlation spectroscopy, gradient heteronuclear single quantum coherence, and gradient heteronuclear multiple bond correlation, are employed for complete structural assignment [14]. These methods enable the identification of carbon-hydrogen and carbon-carbon connectivities within both the quinazoline and cyclohexanol portions of the molecule [14].

Infrared spectroscopy contributes to functional group identification, particularly for the hydroxyl, aromatic, and amine functionalities present in the structure [14]. The technique provides characteristic absorption bands that confirm the presence of the quinazoline heterocycle and the deuterated cyclohexanol moiety [14].

Deuterium Labeling Pattern and Stability

The deuterium labeling in Ambroxol Cyclic Impurity-d5 Dihydrochloride follows a specific pattern designated as 1,2,2,6,6-pentadeuterio, indicating deuterium substitution at five specific positions on the cyclohexanol ring [1]. This labeling pattern places deuterium atoms at positions 1, 2 (two deuterium atoms), and 6 (two deuterium atoms) of the cyclohexanol structure [1].

Deuterium incorporation provides enhanced stability compared to the corresponding protiated analog due to the kinetic isotope effect [24]. The carbon-deuterium bond exhibits greater bond strength compared to carbon-hydrogen bonds, resulting in increased resistance to metabolic degradation and improved analytical utility as an internal standard [8] [24]. This stability enhancement is particularly significant for compounds undergoing oxidative metabolism pathways [24].

The deuterium isotope effect manifests as a measurable change in reaction rates when deuterium replaces hydrogen in metabolically labile positions [25]. For quinazoline-containing compounds, this effect can result in altered pharmacokinetic profiles and metabolic pathways compared to non-deuterated analogs [24]. The specific positioning of deuterium atoms in the cyclohexanol ring minimizes potential isotope effects while maintaining analytical utility [24].

Physical Properties and Characteristics

Ambroxol Cyclic Impurity-d5 Dihydrochloride exists as a solid material at room temperature with specific storage requirements for maintaining stability [11] [12]. The compound requires refrigerated storage conditions between 2-8°C to preserve its chemical integrity and prevent degradation [11]. The dihydrochloride salt formation enhances water solubility compared to the free base form, facilitating analytical applications [11].

The compound exhibits hygroscopic properties, necessitating protection from moisture during storage and handling [3]. This characteristic is common among quinazoline derivatives and dihydrochloride salts, requiring appropriate packaging and storage protocols [3].

Table 2: Physical Properties

PropertyValueReference
Physical StateSolid [11] [11]
Storage Temperature2-8°C [11] [11]
AppearanceSolid powder [12] [12]
HygroscopicityHygroscopic [3] [3]
Purity99% [12] [12]

Spectroscopic Properties

The spectroscopic characteristics of Ambroxol Cyclic Impurity-d5 Dihydrochloride reflect both the quinazoline heterocycle and the deuterated cyclohexanol components [14]. Infrared spectroscopy reveals characteristic absorption bands including hydroxyl stretching vibrations around 3200 wave numbers per centimeter, aromatic carbon-carbon stretching between 1550-1605 wave numbers per centimeter, and carbon-nitrogen stretching near 1070 wave numbers per centimeter [14].

Nuclear magnetic resonance spectroscopy provides detailed structural information with specific chemical shifts corresponding to the quinazoline aromatic protons and the cyclohexanol ring system [14]. The deuterium labeling results in characteristic signal patterns where deuterated positions show reduced or absent proton signals [14]. Carbon-13 nuclear magnetic resonance spectroscopy exhibits isotope shifts for carbons adjacent to deuterium atoms, providing confirmation of the labeling pattern [14].

Mass spectrometry demonstrates the molecular ion peak at mass-to-charge ratio 389 for the non-chloride portion, with characteristic fragmentation patterns reflecting the quinazoline and cyclohexanol structural components [14]. The presence of deuterium results in mass shifts corresponding to the five deuterium atoms incorporated into the molecule [14].

Table 3: Key Spectroscopic Features

TechniqueCharacteristic FeaturesReference
Infrared SpectroscopyHydroxyl stretch ~3200 cm⁻¹, Aromatic C=C 1550-1605 cm⁻¹ [14] [14]
¹H Nuclear Magnetic ResonanceQuinazoline aromatic signals, reduced cyclohexanol signals [14] [14]
Mass SpectrometryMolecular ion m/z 389, deuterium mass shifts [14] [14]
¹³C Nuclear Magnetic ResonanceIsotope shifts at deuterated carbons [14] [14]

Comparative Analysis with Non-deuterated Analogs

The non-deuterated analog of Ambroxol Cyclic Impurity-d5 Dihydrochloride, known as Ambroxol Cyclic Impurity or trans-4-(6,8-dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexanol, exhibits the molecular formula C14H18Br2N2O with a molecular weight of 390.11 grams per mole [1] [15]. This represents a mass difference of 77.96 grams per mole compared to the deuterated analog, reflecting the incorporation of five deuterium atoms and two hydrochloride groups [1] [15].

The non-deuterated compound demonstrates similar structural features but lacks the enhanced stability provided by deuterium incorporation [15]. Physical properties such as melting point and solubility characteristics differ between the deuterated and non-deuterated forms due to isotope effects on intermolecular interactions [24].

Spectroscopic differences between the two compounds include distinct nuclear magnetic resonance signal patterns, with the deuterated version showing characteristic signal reduction or elimination at deuterated positions [14]. Mass spectrometric analysis reveals the expected mass shift of five mass units corresponding to deuterium substitution [14].

The deuterated analog serves as an internal standard for analytical applications due to its chemical similarity to the parent compound while providing chromatographic and mass spectrometric distinction [8]. This application leverages the minimal structural differences while ensuring analytical reliability [8].

Table 4: Comparative Properties

PropertyDeuterated FormNon-deuterated FormDifference
Molecular Weight468.07 g/mol [1]390.11 g/mol [15]+77.96 g/mol
Molecular FormulaC14H15D5Br2Cl2N2O [1]C14H18Br2N2O [15]+D5, +2HCl, -3H
StabilityEnhanced [24]Standard [15]Kinetic isotope effect
Analytical UtilityInternal standard [8]Reference compound [15]Mass spectrometric distinction

XLogP3

3.6

Dates

Modify: 2024-04-14

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